20-ethyl Prostaglandin F2alpha

説明

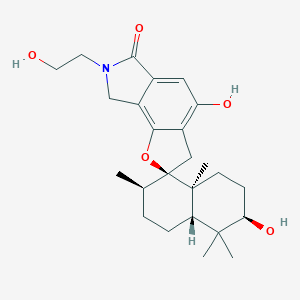

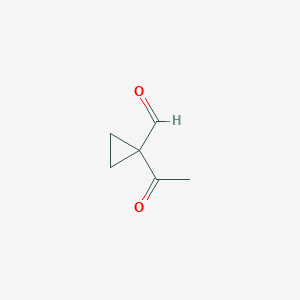

20-ethyl Prostaglandin F2alpha is an analog of Prostaglandin F2alpha (PGF2alpha) in which the ω-chain has been extended by the addition of two more methylene carbon atoms . It retains the natural 15 (S) allylic hydroxyl in the lower side chain, which may improve its potency as an intraocular hypotensive agent compared to unoprostone .

Synthesis Analysis

The synthesis of prostaglandins like 20-ethyl Prostaglandin F2alpha is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

The molecular formula of 20-ethyl Prostaglandin F2alpha is C22H38O5 . It has a double-bond stereo and 5 of 5 defined stereocenters . The systematic name is (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-decen-1-yl]cyclopentyl}-5-heptenoic acid .Chemical Reactions Analysis

The key transformations in the synthesis of 20-ethyl Prostaglandin F2alpha include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .Physical And Chemical Properties Analysis

The average mass of 20-ethyl Prostaglandin F2alpha is 382.534 Da and its monoisotopic mass is 382.271912 Da .科学的研究の応用

Application in Reproductive Studies

Prostaglandin F2alpha, including its analogs, has been utilized in reproductive studies across various species. For instance, it was used in buffaloes (Bubalus bubalis) to synchronize estrus. In these trials, prostaglandin F2alpha was administered intramuscularly, leading to signs of estrus in animals with corpora lutea in their ovaries (Kumaratillake et al., 1977). Additionally, its efficacy in inducing luteolysis (degradation of the corpus luteum) has been demonstrated in laboratory animals and cattle, particularly when synthesized as 15,15-ethylene ketals of natural prostaglandins and prostaglandin analogs (Skuballa et al., 1978).

Veterinary Applications

In veterinary medicine, prostaglandin F2alpha and its analogs have found applications in various studies. For example, its potential use in developing a pharmacologically controlled shock model in Beagle bitches was explored. The median lethal dosage of prostaglandin F2alpha for the Beagle bitch was determined, with findings consistent with a diagnosis of shock syndrome (Sokolowski & Geng, 1977). Furthermore, its effects on boar sperm quality were investigated. Various concentrations of PGF2alpha were added to boar sperm, assessing sperm viability, motility, morphology, agglutination, and osmotic resistance over different periods of preservation (Yeste et al., 2008).

Role in Endothelin-1 Expression

A study on the regulation of endothelin-1 expression in the bovine corpus luteum revealed that prostaglandin F2alpha elevates ET-1 expression. This increase in expression was confirmed by demonstrating that the administration of PGF2alpha to heifers at midcycle significantly elevated luteal ET-1 expression, suggesting multiple mechanisms of action including direct action on luteal endothelial cells (Girsh et al., 1996).

Impact on Platelet Adhesion and NO Effects

The F2-isoprostane 8-epiprostaglandin F2alpha, a related compound, was studied for its effects on platelet function. It was found to increase platelet adhesion and reduce the antiadhesive and antiaggregatory effects of NO. This suggests that F2-isoprostanes may participate in oxidative injury by inducing platelet activation and reducing the antiplatelet activity of NO (Minuz et al., 1998).

Influence on Carbohydrate Metabolism in Silkworms

In entomological studies, the effect of prostaglandin F2alpha on carbohydrate accumulation in the gonads of the silkworm was investigated. Topical application of PGF2alpha to silkworm larvae resulted in increased weights of larvae and reproductive organs, along with changes in carbohydrate metabolism (Miao & Bharathi, 2003).

将来の方向性

The emerging role of Prostaglandin F2alpha (PGF2alpha) in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . The physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-ethyl Prostaglandin F2alpha | |

CAS RN |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)